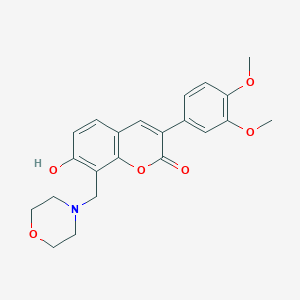
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepine receptor inverse agonists. It has been widely used in scientific research for its ability to modulate the activity of GABA receptors in the brain.
Wissenschaftliche Forschungsanwendungen
Structural and Crystallography Studies
The structural analysis and crystallography of chromen-2-one derivatives highlight their complex molecular arrangements and potential for further chemical modifications. In particular, studies on similar compounds have emphasized the role of intra-molecular hydrogen bonding in stabilizing their crystal structures, which could be crucial for understanding the reactivity and interaction of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one with biological targets (Manolov et al., 2008).
Medicinal Chemistry and Pharmacology
The compound's core structure is related to molecules studied for their biological activities, including P-glycoprotein inhibition and aldose reductase inhibitory activity. Such activities suggest that derivatives of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one might be explored for therapeutic applications, particularly in enhancing drug efficacy and managing complications in diabetes (Paek et al., 2006); (Igarashi et al., 2005).
Development of Fluorescent Probes
Research has also delved into developing fluorescent probes for detecting hypoxia or nitroreductase activity in tumor cells, utilizing chromen-2-one derivatives. The structural features of these molecules, such as morpholine substituents, facilitate selective detection, indicating the potential of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one in diagnostic and research tools (Feng et al., 2016).
Synthesis of Kinase Inhibitors
This compound is structurally similar to intermediates used in synthesizing DNA-dependent protein kinase inhibitors, which are crucial for DNA repair pathways and represent a target for cancer therapy. The research shows the adaptability of the chromen-2-one scaffold in generating potent kinase inhibitors, suggesting possible applications of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one in developing new therapeutic agents (Aristegui et al., 2006).
Green Chemistry Synthesis
The compound is also related to research efforts aiming at greener chemistry approaches, such as water-catalyzed synthesis of chromene derivatives. These studies are pivotal for sustainable chemistry, reducing hazardous reagents, and improving the efficiency of chemical syntheses, indicating potential environmentally friendly synthetic routes for similar compounds (Heravi et al., 2011).
Antimicrobial and Antioxidant Properties
Compounds with the chromen-2-one core have been evaluated for their antimicrobial and antioxidant activities, suggesting the potential of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one in contributing to new treatments for infectious diseases and oxidative stress-related conditions (Al-ayed, 2011).
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-26-19-6-4-14(12-20(19)27-2)16-11-15-3-5-18(24)17(21(15)29-22(16)25)13-23-7-9-28-10-8-23/h3-6,11-12,24H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJOQWOPGHRBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCOCC4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)
![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2768083.png)
![(R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid](/img/structure/B2768085.png)
![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2768086.png)
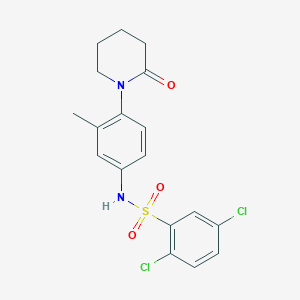
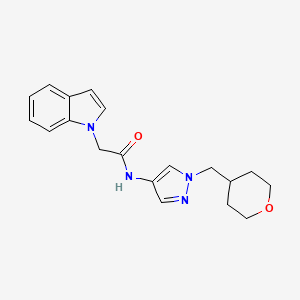
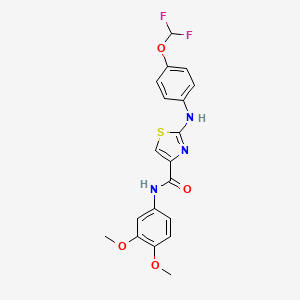
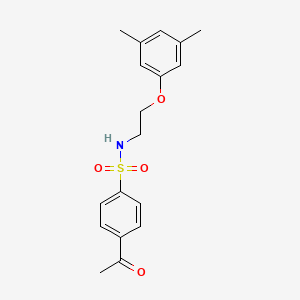

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)
![3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2768098.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2768101.png)
